molecular formula C18H23ClN6 B1678919 9H-Pyrido(3',4':4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (1:1) CAS No. 200266-76-8

9H-Pyrido(3',4':4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (1:1)

Cat. No. B1678919
M. Wt: 358.9 g/mol
InChI Key: NUPWOBTZHLNAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PNU-107484A is a unique GABA(A) receptor ligand with alpha isoform-dependent functionalities.

properties

CAS RN

200266-76-8

Product Name

9H-Pyrido(3',4':4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (1:1)

Molecular Formula

C18H23ClN6

Molecular Weight

358.9 g/mol

IUPAC Name

8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride

InChI

InChI=1S/C18H22N6.ClH/c1-22-14-6-7-19-12-13(14)15-16(22)20-18(24-10-4-5-11-24)21-17(15)23-8-2-3-9-23;/h6-7,12H,2-5,8-11H2,1H3;1H

InChI Key

NUPWOBTZHLNAGL-UHFFFAOYSA-N

SMILES

CN1C2=C(C=NC=C2)C3=C1N=C(N=C3N4CCCC4)N5CCCC5.Cl

Canonical SMILES

CN1C2=C(C=NC=C2)C3=C1N=C(N=C3N4CCCC4)N5CCCC5.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

9-methyl-2,4-di-1-pyrrolidinyl-9H-pyrido(3',4'-4,5)pyrrolo(2,3-d)pyrimidine hydrochloride
PNU 107484A
PNU-107484A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Pyrido(3',4':4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (1:1)
Reactant of Route 2
9H-Pyrido(3',4':4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (1:1)
Reactant of Route 3
Reactant of Route 3
9H-Pyrido(3',4':4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (1:1)
Reactant of Route 4
Reactant of Route 4
9H-Pyrido(3',4':4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (1:1)
Reactant of Route 5
Reactant of Route 5
9H-Pyrido(3',4':4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (1:1)
Reactant of Route 6
Reactant of Route 6
9H-Pyrido(3',4':4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (1:1)

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